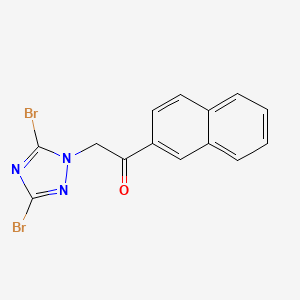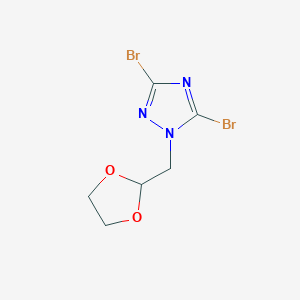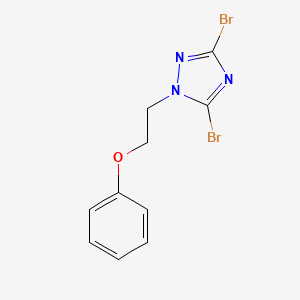![molecular formula C8H11Br2N3O2 B6344601 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole CAS No. 1240568-05-1](/img/structure/B6344601.png)
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C8H11Br2N3O2 . The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted at the 1-position by a 2-(1,3-dioxan-2-yl)ethyl group and at the 3 and 5 positions by bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Additionally, the compound contains a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms and four carbon atoms .Applications De Recherche Scientifique
Chemical and Biological Applications
The scientific research applications of 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole and related triazole derivatives span across various fields, including drug development, material science, and organic synthesis. These applications are driven by the unique chemical properties and biological activities associated with triazole rings.
Drug Development and Biological Activities
Triazole derivatives, including 3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole, have been extensively studied for their potential in drug development. Triazoles are known for a broad range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and activity against several neglected diseases. Their importance in medicinal chemistry is highlighted by the success of various triazole-based drugs in the pharmaceutical market (Ferreira et al., 2013).
Synthesis and Chemical Properties
Triazole derivatives are pivotal in the development of new synthetic methodologies, including eco-friendly procedures. Advances in the synthesis of triazoles through eco-friendly copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been significant, allowing for the creation of 1,2,3-triazoles with various biological activities. These methodologies offer advantages such as shorter reaction times, higher yields, and the use of less toxic catalysts, promoting sustainability in chemical synthesis (de Souza et al., 2019).
Material Science Applications
Triazole derivatives also find applications in material science, notably in the development of corrosion inhibitors for metal surfaces. 1,2,3-Triazole derivatives, prepared via CuAAC click reactions, have shown efficiency as corrosion inhibitors for various metals and their alloys in aggressive media. Their stability and non-toxic nature make them suitable for environmentally friendly corrosion protection strategies (Hrimla et al., 2021).
Proton-Conducting Membranes
In the field of energy, triazole-based polymers and composites have been explored for their potential in developing proton-conducting membranes for fuel cells. These materials aim to improve fuel cell performance by offering high thermal stability, morphological stability, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c9-7-11-8(10)13(12-7)3-2-6-14-4-1-5-15-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDLNODUUISIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)



![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)




![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)